molecular formula C6H13NO2 B2981991 Ethyl 2-aminobutanoate CAS No. 22621-37-0; 55410-21-4

Ethyl 2-aminobutanoate

Cat. No.: B2981991
CAS No.: 22621-37-0; 55410-21-4
M. Wt: 131.175
InChI Key: KXSBWGSJFSEIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminobutanoate (C₆H₁₃NO₂) is an ester derivative of 2-aminobutanoic acid, characterized by an amino group at the second carbon of the butanoate backbone. It serves as a versatile intermediate in organic synthesis and pharmaceutical development. Its hydrochloride salt (e.g., CAS 55410-21-4) is commonly utilized to enhance solubility and stability in drug formulations . Variations in substituents (e.g., hydroxy, acetyl, or alkyl groups) yield structurally related compounds with distinct physicochemical and functional properties.

Properties

IUPAC Name

ethyl 2-aminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBWGSJFSEIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902869
Record name NoName_3443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs, their molecular parameters, and differences:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference Evidence
Ethyl (R)-2-aminobutanoate 140170-82-7 C₆H₁₃NO₂ 131.17 Chiral center at C2; ethyl ester group
Ethyl 2-amino-4-hydroxybutanoate 764724-38-1 C₆H₁₃NO₃ 161.17 Additional hydroxy group at C4
Ethyl 2-acetyl-3-methylbutanoate 1522-46-9 C₉H₁₆O₃ 172.22 Acetyl and methyl groups at C2 and C3
tert-Butyl 2-aminobutanoate HCl 1955497-87-6 C₈H₁₈ClNO₂ 195.69 Bulky tert-butyl ester; hydrochloride salt
Ethyl 2-amino-2-ethylbutanoate HCl 1135219-29-2 C₈H₁₈ClNO₂ 195.69 Ethyl substituent at C2; hydrochloride salt

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) increase molecular weight and reduce reactivity compared to ethyl esters.
  • Polarity: Hydroxy (C₆H₁₃NO₃, ) and acetyl groups (C₉H₁₆O₃, ) enhance polarity, influencing solubility in aqueous media.
  • Chirality: Ethyl (R)-2-aminobutanoate exhibits enantioselectivity, critical for asymmetric synthesis in pharmaceuticals.
Pharmaceutical Intermediates
  • Ethyl 2-acetyl-3-methylbutanoate: Widely used in synthesizing ketone-containing APIs (Active Pharmaceutical Ingredients) due to its acetyl group, which facilitates nucleophilic reactions .
  • Hydrochloride Salts (e.g., CAS 55410-21-4 and 1135219-29-2 ): Preferred in drug formulations for improved bioavailability and crystallinity.
Specialty Chemicals
  • Ethyl 2-methylbutanoate (CAS 7452-79-1 ): Used in fragrance industries due to its fruity aroma, contrasting with amino-substituted esters that are odorless and pharmaceutically oriented.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-aminobutanoate, and how can reaction yields be systematically quantified?

this compound can be synthesized via esterification of 2-aminobutanoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), molar ratios (1:5 for acid:ethanol), and catalytic sulfuric acid (0.1–0.5 mol%). Yield optimization requires monitoring via HPLC or GC-MS to quantify purity and byproducts. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purification . Reaction efficiency should be validated through triplicate trials with error bars (±5%) to assess reproducibility.

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

Structural confirmation involves:

  • NMR : 1^1H NMR should show peaks for the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the amino group (δ 1.8–2.2 ppm, multiplet). 13^{13}C NMR confirms the carbonyl (δ 170–175 ppm) and amine-bearing carbon (δ 45–50 ppm).
  • FT-IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 145.2 (C6_6H13_{13}NO2_2) with fragmentation patterns matching ester cleavage .

Q. What experimental protocols are recommended for assessing the compound’s solubility and stability in biological buffers?

Solubility testing should use phosphate-buffered saline (PBS, pH 7.4) and DMSO as a reference. Prepare serial dilutions (0.1–10 mM) and measure turbidity via UV-Vis spectroscopy (λ = 600 nm). Stability studies require incubation at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid derivatives). Include controls for pH-dependent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

  • Replication : Repeat experiments under standardized protocols (e.g., identical cell passage numbers, incubation times).
  • Dose-Response Curves : Test a wide concentration range (nM to mM) to identify non-linear effects.
  • Mechanistic Follow-Up : Use siRNA knockdown or enzyme inhibitors to validate target specificity. Cross-reference with PubChem bioactivity data to contextualize findings .

Q. What methodologies are suitable for probing the compound’s potential as a chiral building block in asymmetric synthesis?

Chiral HPLC or capillary electrophoresis can determine enantiomeric excess (ee%). Catalytic asymmetric reactions (e.g., using BINAP-metal complexes) should be tested for stereoselective esterification or amidation. Compare kinetic resolution outcomes (e.g., krelk_{rel} values) across substrates. Computational modeling (DFT) can predict transition-state geometries to rationalize selectivity .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

  • Dosing : Use the lowest effective dose based on in vitro IC50_{50} values.
  • Animal Models : Prioritize non-rodent species (e.g., zebrafish embryos) for preliminary toxicity screens.
  • Analytical Methods : Microsampling (10–50 µL blood) with LC-MS/MS quantifies plasma concentrations.
  • Ethical Compliance : Follow ARRIVE guidelines and obtain institutional animal care committee approval .

Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound bioassays?

  • ANOVA with Post-Hoc Tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for pairwise differences).
  • EC50_{50} Calculation : Fit sigmoidal curves using nonlinear regression (e.g., Hill equation).
  • Error Propagation : Report confidence intervals (95%) for replicated experiments .

Q. How can scoping reviews optimize literature surveys on the compound’s applications in medicinal chemistry?

  • Search Strategy : Use databases (PubMed, Reaxys) with keywords: "this compound" AND ("drug design" OR "pharmacophore").
  • Inclusion Criteria : Prioritize peer-reviewed studies (2015–2025) with mechanistic data.
  • Data Extraction : Tabulate results (e.g., IC50_{50}, target proteins) and highlight gaps (e.g., lack of in vivo efficacy data) .

Data Management and Reporting

Q. What best practices ensure reproducibility in publishing synthetic procedures for this compound?

  • Detailed Protocols : Specify equipment (e.g., rotary evaporator model), solvent grades, and reaction times.
  • Raw Data : Deposit NMR/FT-IR spectra in public repositories (e.g., Figshare).
  • Negative Results : Report failed attempts (e.g., alternative catalysts yielding <5%) to aid troubleshooting .

Q. How should conflicting spectral data be addressed in peer-reviewed submissions?

  • Reanalysis : Verify purity via elemental analysis or HRMS.
  • Peer Collaboration : Share samples with independent labs for cross-validation.
  • Transparent Reporting : Disclose anomalies in supplementary materials and discuss potential causes (e.g., solvent impurities) .

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